Indoline-4-carboxylic acid hydrochloride

Description

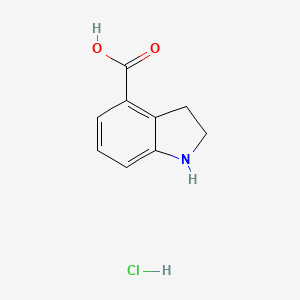

Indoline-4-carboxylic acid hydrochloride (CAS 1187933-04-5) is a heterocyclic organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It features an indoline backbone—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—substituted with a carboxylic acid group at the 4-position and a hydrochloride salt.

Key properties include:

- MDL Number: MFCD09878905

- Applications: While direct pharmacological data are unavailable, structural analogs suggest roles in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNIYKCEAWXTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-04-5 | |

| Record name | 2,3-dihydro-1H-indole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrochemical Synthesis via Indole Derivatives

Method Overview :

This approach involves the electrochemical oxidation of indole derivatives in the presence of alkali and electrolytes, under controlled conditions to selectively produce indoline-4-carboxylic acid derivatives, which are subsequently converted to their hydrochloride salts.

- Preparation of reactants: Precise weighing of indole compounds, alkali, and electrolytes in a dry environment.

- Electrolysis: Application of constant current to induce oxidation, avoiding transition metal catalysis to minimize side reactions.

- Electrochemical methods yield high selectivity and purity.

- The process avoids harsh reagents, making it environmentally favorable.

Data Table 1: Electrochemical Synthesis Parameters

Chemical Conversion from Indoline-2-carboxylic Acid

Method Overview :

This pathway involves synthesizing indoline-2-carboxylic acid via multistep chemical reactions, followed by transformation into indoline-4-carboxylic acid hydrochloride through oxidation, halogenation, or rearrangement processes.

- Patent US7196204B2 describes a process where (2S)-indoline-2-carboxylic acid is synthesized with enantiomeric purity >99.5%, then oxidized or rearranged to indoline-4-carboxylic acid.

- The process involves reacting indole derivatives with dry hydrogen chloride and stannous chloride in alkanols, followed by hydrolysis with alkali, and acidification to yield the free acid, which is then converted to the hydrochloride salt.

Data Table 2: Chemical Conversion Parameters

Asymmetric Synthesis and Chiral Resolution

Method Overview :

Chiral synthesis involves enantioselective reactions using chiral amines or catalysts to produce the (2S)-enantiomer, which is then oxidized or rearranged into the desired this compound.

- Patent US4535168A details a process where the (2S)-indoline-2-carboxylic acid is obtained via reaction with chiral amines, followed by hydrolysis and racemization steps to enhance yield and enantiomeric purity.

Data Table 3: Enantioselective Synthesis Parameters

| Parameter | Description | Typical Range | Reference |

|---|---|---|---|

| Chiral amine | (R)-methylbenzylamine | - | |

| Reaction temperature | 140-200°C | ||

| Reaction time | 2-6 cycles |

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Indoline-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-4-carboxylic acid, while reduction can produce indoline derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : Indoline-4-carboxylic acid hydrochloride serves as a crucial building block for synthesizing more complex indole derivatives. It is involved in the preparation of various substituted indole derivatives, which are significant in drug discovery .

2. Biology

- Biological Activities : The compound has been studied for its potential biological activities, including:

- Antiviral Properties : It has shown promise in inhibiting viral replication by interfering with viral enzymes or host cell processes.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : this compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth .

3. Medicine

- Therapeutic Applications : The compound is being explored for its therapeutic applications in treating various diseases, including:

- Tuberculosis : A series of indole-4-carboxamide derivatives derived from this compound demonstrated potent antitubercular activity against Mycobacterium tuberculosis. Modifications in the chemical structure significantly influenced potency, indicating its potential as a therapeutic agent .

- Cancer Treatment : Its role as a redox modulator has been highlighted in studies focusing on platinum(IV) complexes, where it enhanced cytotoxicity against cancer cells by increasing oxidative stress levels .

Table 1: Biological Activities of this compound

Table 2: Case Studies on this compound

Mechanism of Action

The mechanism of action of indoline-4-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The benzene ring of indoline can interact with the amino acid residues of proteins through hydrophobic interactions, while the NH group can act as both a hydrogen bond donor and acceptor . These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares indoline-4-carboxylic acid hydrochloride with structurally related compounds:

Key Observations

Ester derivatives (e.g., methyl indoline-4-carboxylate HCl) may improve lipid solubility, making them more suitable for crossing biological membranes .

Structural Analogues in Pharmacology :

- Yohimbine hydrochloride (), a complex indole alkaloid with a methyl ester and hydroxyl groups, demonstrates activity as an α₂-adrenergic receptor antagonist. This highlights the therapeutic relevance of indoline derivatives with acidic/ester substitutions .

- Butenafine hydrochloride (), a SARS-CoV-2 3CLpro inhibitor, shares the hydrochloride salt moiety, suggesting that indoline-4-carboxylic acid HCl could similarly enhance bioavailability or target engagement .

Stability and Synthesis :

- Hydrochloride salts generally improve stability and solubility. For example, nicardipine hydrochloride () shows enhanced acid stability, a trait likely shared by indoline-4-carboxylic acid HCl .

- Synthetic routes for analogs (e.g., 1H-Indole-4-carbaldehyde in ) often involve borohydride reductions or catalytic reactions, suggesting possible pathways for indoline-4-carboxylic acid synthesis .

Safety data for indole-3-carboxylic acid () emphasize standard precautions for handling carboxylic acids and hydrochlorides, including proper ventilation and personal protective equipment .

Biological Activity

Indoline-4-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant data and case studies.

Overview of this compound

This compound is an indole derivative characterized by its unique structure, which includes an aromatic heterocyclic ring. This structural feature contributes to its biological activity and interaction with various biochemical pathways. The compound is primarily studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Target Interactions

Indoline derivatives, including this compound, interact with multiple biological receptors. These interactions can lead to various pharmacological effects depending on the target involved. For instance, some studies have indicated that indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell processes.

Biochemical Pathways

The metabolism of tryptophan by intestinal microorganisms produces indole derivatives, which play a significant role in several biochemical pathways. This compound is involved in pathways that modulate immune responses and inflammatory processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against Mycobacterium tuberculosis (Mtb). Compounds derived from indole-4-carboxamides have shown potent activity against Mtb, with specific mechanisms involving the liberation of toxic metabolites that disrupt cellular metabolism .

Table 1: Antimycobacterial Activity of Indole Derivatives

| Compound | MIC (μM) | Activity Description |

|---|---|---|

| Indole-4-carboxamide C1 | 4.68 | Inhibits Mtb growth in vitro |

| Indoline-4-carboxylic acid | N/A | Pro-drug leading to active metabolite release |

Antiviral Activity

Indoline derivatives have also been investigated for their antiviral properties. For example, certain compounds have demonstrated the ability to inhibit HIV integrase activity, which is crucial for viral replication. The binding affinity of these compounds to the active site of integrase suggests potential as therapeutic agents against HIV .

Table 2: Inhibitory Activity Against HIV Integrase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | Inhibits strand transfer of integrase |

| Optimized derivative 17a | 3.11 | Enhanced binding to viral DNA |

Case Study 1: Antitubercular Activity

A series of indole-4-carboxamide derivatives were evaluated for their antitubercular activity against Mtb. The study found that specific modifications in the chemical structure significantly influenced the potency against Mtb. Compound C1 showed a remarkable reduction in intracellular Mtb titer in murine macrophage models, indicating its potential as a therapeutic agent .

Case Study 2: Antiviral Properties

In another study focusing on HIV integrase inhibitors, structural optimizations of indole derivatives led to increased inhibitory effects on integrase activity. The optimized compounds exhibited IC50 values in the low micromolar range, demonstrating their potential for further development as antiviral drugs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Indoline-4-carboxylic acid hydrochloride, and how can purity be ensured?

- Methodology :

Synthetic Routes : Utilize indoline derivatives (e.g., indole-4-carboxaldehyde ) as precursors. Carboxylic acid functionalization can be achieved via catalytic hydrogenation or acid-catalyzed hydrolysis, followed by hydrochlorination using HCl gas in anhydrous conditions .

Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the hydrochloride salt. Monitor purity via melting point comparison (reference similar compounds: indole-5-carboxylic acid, mp 208–210°C ).

Validation : Confirm structural integrity using -NMR (aromatic proton shifts) and FTIR (carboxylic acid O-H stretch at ~2500–3000 cm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Keep away from oxidizers and heat sources .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite). Dispose as hazardous waste .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Techniques :

- Thermal Analysis : Determine melting point (compare to structurally related compounds, e.g., indole-6-carboxylic acid, mp 256–259°C ).

- Solubility Profiling : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane) to inform reaction design .

- Spectroscopy : Use UV-Vis (λmax for indole derivatives: ~280 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can analytical methods be optimized for quantifying trace amounts of this compound in complex matrices?

- Method Development :

Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 280 nm .

Validation : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL via calibration curves), and recovery rates (spiked samples, 90–110% acceptable) .

Cross-Validation : Compare with LC-MS/MS for enhanced specificity in biological samples (e.g., plasma) .

Q. What strategies resolve contradictions in pharmacological data for this compound?

- Approach :

Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. Use ANOVA to assess significance .

Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions .

Reproducibility : Replicate experiments across independent labs, standardizing buffers and cell lines .

Q. How should toxicology studies be designed to meet regulatory standards for preclinical evaluation?

- Protocol :

- Acute Toxicity : Conduct OECD 423 tests in rodents (single-dose escalation, 14-day observation) .

- Genotoxicity : Perform Ames test (bacterial reverse mutation assay) and micronucleus assay .

- Data Reporting : Include dose-dependent effects (e.g., LD), histopathology, and NOAEL (No Observed Adverse Effect Level) .

Q. What computational tools are effective for predicting the reactivity of this compound in synthetic pathways?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.